molecular formula C16H12FN5O3 B12197354 N~1~-(1,3-benzodioxol-5-ylmethyl)-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

N~1~-(1,3-benzodioxol-5-ylmethyl)-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B12197354
M. Wt: 341.30 g/mol
InChI Key: YHGRMNWXCRZDAT-UHFFFAOYSA-N
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Description

N~1~-(1,3-benzodioxol-5-ylmethyl)-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzodioxole ring, a fluorine atom, and a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,3-benzodioxol-5-ylmethyl)-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through the reaction of hydrazoic acid with an appropriate nitrile.

    Coupling Reactions: The final step involves coupling the benzodioxole, fluorobenzene, and tetraazole intermediates using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1,3-benzodioxol-5-ylmethyl)-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(1,3-benzodioxol-5-ylmethyl)-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(1,3-benzodioxol-5-ylmethyl)-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide: Lacks the fluorine atom.

    N~1~-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide: Contains a chlorine atom instead of fluorine.

    N~1~-(1,3-benzodioxol-5-ylmethyl)-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzoic acid: Contains a carboxylic acid group instead of an amide.

Uniqueness

The presence of the fluorine atom in N1-(1,3-benzodioxol-5-ylmethyl)-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide may confer unique properties, such as increased lipophilicity, metabolic stability, and potential biological activity compared to its non-fluorinated analogs.

Properties

Molecular Formula

C16H12FN5O3

Molecular Weight

341.30 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-fluoro-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H12FN5O3/c17-11-2-3-13(22-8-19-20-21-22)12(6-11)16(23)18-7-10-1-4-14-15(5-10)25-9-24-14/h1-6,8H,7,9H2,(H,18,23)

InChI Key

YHGRMNWXCRZDAT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4

Origin of Product

United States

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